Technical Whitepaper: Chemical Profiling and Medicinal Utility of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine in Kinase Inhibitor Discovery
Technical Whitepaper: Chemical Profiling and Medicinal Utility of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine in Kinase Inhibitor Discovery
Executive Summary
In modern structure-based drug design (SBDD), the identification of versatile, bi-functional heterocyclic scaffolds is paramount for developing highly selective targeted therapies. 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine (CAS: 2228909-51-9) has emerged as a highly valuable building block in medicinal chemistry[1]. Combining the solubilizing and hinge-binding properties of a morpholine ring with the robust hydrogen-bonding capacity of a pyrazole moiety, this compound serves as an advanced precursor for synthesizing potent ATP-competitive kinase inhibitors.
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous analysis of this compound's physicochemical properties, its mechanistic rationale in kinase targeting, and field-proven synthetic protocols for its derivatization.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic (PK) behavior and optimizing lead compounds. The structural integration of morpholine and pyrazole yields a molecule with an optimal balance of polarity and lipophilicity.
| Property | Value |
| Chemical Name | 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine |
| CAS Registry Number | 2228909-51-9 |
| Molecular Formula | C₁₄H₁₇N₃O[2] |
| Molecular Weight | 243.31 g/mol |
| SMILES String | c1ccc(CN2CCOC(c3cn[nH]c3)C2)cc1[2] |
| Hydrogen Bond Donors | 1 (Pyrazole NH) |
| Hydrogen Bond Acceptors | 3 (Morpholine O, Morpholine N, Pyrazole N) |
| Topological Polar Surface Area (TPSA) | ~44.0 Ų (Estimated) |
Mechanistic Rationale in Structure-Based Drug Design (SBDD)
The architectural design of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine is not coincidental; it is engineered to exploit specific micro-environments within the ATP-binding cleft of oncogenic kinases.
The Morpholine Core: Solubility and Hinge-Binding
The morpholine ring is a privileged motif in central nervous system (CNS) and oncology drug discovery. The presence of a weakly basic nitrogen opposite an oxygen atom provides a pKa close to physiological blood pH, enhancing both aqueous solubility and blood-brain barrier permeability . Mechanistically, the morpholine oxygen acts as a critical hydrogen bond acceptor. In pan-PI3K and mTOR inhibitors, this oxygen frequently forms a direct hydrogen bond with the backbone amide of hinge region residues (e.g., Val882 in PI3K or Val2240 in mTOR)[3].
The Pyrazole Moiety: Catalytic Pocket Interactions
Pyrazoles are ubiquitous in FDA-approved kinase inhibitors due to their tautomeric nature, which allows them to act simultaneously as hydrogen bond donors and acceptors. When the morpholine core anchors to the hinge region, the 2-substituted pyrazole extends into the catalytic pocket, forming stabilizing interactions with conserved catalytic residues (such as Lys2187 and Asp2195 in mTOR) . This dual-anchoring mechanism is highly effective in stabilizing the inactive "DFG-in" conformation of the kinase[4].
The N-Benzyl Group: Lipophilicity and Protection
The N-benzyl group serves a dual function. In early-stage phenotypic screening, the benzyl aromatic ring can occupy adjacent hydrophobic pockets, mimicking larger lipophilic substituents. However, from a synthetic standpoint, it acts as a robust protecting group for the morpholine's secondary amine. It remains stable under various cross-coupling conditions used to functionalize the pyrazole, and can later be cleanly cleaved to allow for late-stage derivatization.
Kinase Inhibition Pathway
To visualize the biological utility of this scaffold, the following diagram illustrates how morpholine-pyrazole derivatives competitively bind to the ATP pocket of PI3K and mTOR, thereby truncating the downstream signaling cascade responsible for cellular proliferation.
Fig 1. Dual inhibition of the PI3K/mTOR signaling pathway by the morpholine-pyrazole scaffold.
Experimental Methodologies: Scaffold Derivatization
To transition 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine into an active Active Pharmaceutical Ingredient (API) candidate, the benzyl group must be removed and the resulting secondary amine functionalized. The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic causality to ensure high-fidelity synthesis.
Protocol 1: Catalytic Hydrogenolysis (N-Debenzylation)
Objective: Cleave the N-benzyl protecting group to yield the secondary amine intermediate, 2-(1H-pyrazol-4-yl)morpholine.
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Preparation: Dissolve 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine (1.0 eq) in anhydrous methanol (0.2 M concentration) within a heavy-walled hydrogenation flask.
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Inert Atmosphere: Purge the flask with Argon gas for 5 minutes.
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Causality: Argon displacement is critical to prevent the premature ignition of the palladium catalyst when exposed to volatile methanol vapors.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
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Hydrogenation: Evacuate the Argon and backfill with Hydrogen gas (H₂). Pressurize the vessel to 50 psi using a Parr hydrogenator. Stir vigorously at 25°C for 12 hours.
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In-Process Control: Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor mass peak (
244 [M+H]⁺) is entirely replaced by the deprotected intermediate ( 154 [M+H]⁺). -
Workup: Filter the heterogeneous mixture through a tightly packed Celite pad.
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Causality: Celite traps pyrophoric, fine-particulate Pd/C that would otherwise pass through standard filter paper, preventing heavy metal contamination in downstream biological assays.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude secondary amine, which can be used without further purification.
Protocol 2: Urea Formation via Isocyanate Coupling
Objective: Couple the deprotected morpholine with an aryl isocyanate to synthesize a targeted kinase inhibitor library .
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Preparation: Dissolve the crude 2-(1H-pyrazol-4-yl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes any trace acids from the previous step, ensuring the morpholine nitrogen remains fully deprotonated and highly nucleophilic.
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Coupling: Dropwise add the selected aryl isocyanate (1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the final urea derivative.
Fig 2. Synthetic workflow for N-debenzylation and subsequent urea derivatization.
References
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ChemSrc. "4-Benzyl-2-(1H-pyrazol-4-yl)morpholine Physicochemical Properties." ChemSrc Database.[Link]
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Fumarola, C., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Publications.[Link]
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Karaman, M. W., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." National Center for Biotechnology Information (NCBI).[Link]
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Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Columbia University / ACS.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2228909-51-9_4-Benzyl-2-(1H-pyrazol-4-yl)morpholineCAS号:2228909-51-9_4-Benzyl-2-(1H-pyrazol-4-yl)morpholine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
